molecular formula C13H15N5O5 B12400555 N4-Desmethyl wyosine

N4-Desmethyl wyosine

Cat. No.: B12400555
M. Wt: 321.29 g/mol
InChI Key: QUZQVVNSDQCAOL-WURNFRPNSA-N
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Description

N4-Desmethyl wyosine is a naturally modified ribonucleoside and a derivative of wyosine. It is a purine nucleoside analogue with significant biological properties, particularly in the field of oncology. This compound is known for its broad antitumor activity, targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Desmethyl wyosine involves the regiospecific methylation of N4-desmethylwyosine using organozinc reagents. One efficient method is the application of the Simmons-Smith organozinc reagent, which transforms the 4-desmethylwyosine system into wyosine with a yield of approximately 70% . The reaction conditions typically involve the use of α-halocarbonyl compounds to form products with an additional five-membered ring of the imidazole type .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N4-Desmethyl wyosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the substituents used .

Scientific Research Applications

Mechanism of Action

N4-Desmethyl wyosine exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis. It targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and the initiation of programmed cell death. This mechanism is particularly effective in targeting cancer cells, which have high rates of DNA synthesis and are more susceptible to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific modification at the N4 position, which enhances its biological activity and specificity. This modification allows it to effectively inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C13H15N5O5

Molecular Weight

321.29 g/mol

IUPAC Name

3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one

InChI

InChI=1S/C13H15N5O5/c1-5-2-17-11(22)7-10(16-13(17)15-5)18(4-14-7)12-9(21)8(20)6(3-19)23-12/h2,4,6,8-9,12,19-21H,3H2,1H3,(H,15,16)/t6-,8?,9+,12-/m1/s1

InChI Key

QUZQVVNSDQCAOL-WURNFRPNSA-N

Isomeric SMILES

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O

Canonical SMILES

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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